molecular formula C15H12N4OS2 B293936 6-[(2-Methylphenoxy)methyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(2-Methylphenoxy)methyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293936
M. Wt: 328.4 g/mol
InChI Key: MZRNXPIILDAVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-Methylphenoxy)methyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that belongs to the class of triazolothiadiazole derivatives. It has been of great interest to researchers due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Mechanism of Action

The mechanism of action of 6-[(2-Methylphenoxy)methyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the compound exerts its biological activity by interacting with specific targets in cells. For example, it has been proposed that the compound inhibits bacterial growth by interfering with cell wall synthesis or by disrupting membrane function. Similarly, the anti-inflammatory and anticancer activities of the compound may be due to its ability to modulate signaling pathways involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[(2-Methylphenoxy)methyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been investigated in various studies. The compound has been found to cause changes in the levels of various biochemical markers, including cytokines, enzymes, and metabolites. In addition, the compound has been shown to affect physiological processes such as cell cycle progression, apoptosis, and immune response.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[(2-Methylphenoxy)methyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential as a lead compound for the development of new drugs with antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The compound is also relatively easy to synthesize and can be used in a variety of assays to study its biological activity. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 6-[(2-Methylphenoxy)methyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate the compound's mechanism of action and identify its specific targets in cells. Another direction is to optimize the synthesis of the compound and develop analogs with improved biological activity. Additionally, the compound could be studied in animal models to evaluate its efficacy and toxicity in vivo. Finally, the compound could be tested in clinical trials to assess its potential as a therapeutic agent for various diseases.
In conclusion, 6-[(2-Methylphenoxy)methyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's biological activity and potential as a therapeutic agent.

Synthesis Methods

The synthesis of 6-[(2-Methylphenoxy)methyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The synthesis involves the reaction of 2-(2-thienyl)hydrazinecarbothioamide with 2-(2-methylphenoxy)acetaldehyde in the presence of acetic acid and sodium acetate. The reaction mixture is refluxed for several hours, and the resulting product is purified by column chromatography to obtain the desired compound.

Scientific Research Applications

6-[(2-Methylphenoxy)methyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential applications in various fields of scientific research. It has been studied for its antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The compound has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been found to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV and HCV.

properties

Molecular Formula

C15H12N4OS2

Molecular Weight

328.4 g/mol

IUPAC Name

6-[(2-methylphenoxy)methyl]-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H12N4OS2/c1-10-5-2-3-6-11(10)20-9-13-18-19-14(12-7-4-8-21-12)16-17-15(19)22-13/h2-8H,9H2,1H3

InChI Key

MZRNXPIILDAVMV-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC=CS4

Canonical SMILES

CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC=CS4

Origin of Product

United States

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